ethyl [(5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
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Overview
Description
Ethyl [(5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
The synthesis of ethyl [(5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves a multi-step process. One common synthetic route starts with the preparation of 3-iodo-4,5-dimethoxybenzaldehyde, which is then reacted with thiazolidine-2,4-dione in the presence of a base to form the benzylidene derivative. The final step involves esterification with ethyl acetate under acidic conditions to yield the target compound .
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. Techniques such as green chemistry, nano-catalysis, and multicomponent reactions can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Ethyl [(5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl [(5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of diseases like cancer and bacterial infections.
Mechanism of Action
The mechanism of action of ethyl [(5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s iodinated benzylidene group and methoxy substituents contribute to its ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of key biological processes, such as cell proliferation in cancer cells or bacterial growth in infections .
Comparison with Similar Compounds
Ethyl [(5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can be compared with other thiazolidine derivatives, such as:
Thiazolidine-2,4-dione: A simpler thiazolidine derivative without the benzylidene and iodinated groups. It lacks the enhanced biological activity seen in the target compound.
5-(4-Methoxybenzylidene)-2,4-thiazolidinedione: Similar to the target compound but with a methoxybenzylidene group instead of an iodinated one.
The uniqueness of this compound lies in its specific substituents, which enhance its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-[(5E)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO6S/c1-4-24-13(19)8-18-15(20)12(25-16(18)21)7-9-5-10(17)14(23-3)11(6-9)22-2/h5-7H,4,8H2,1-3H3/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCSPFJFYRUDES-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=CC(=C(C(=C2)I)OC)OC)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C\C2=CC(=C(C(=C2)I)OC)OC)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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